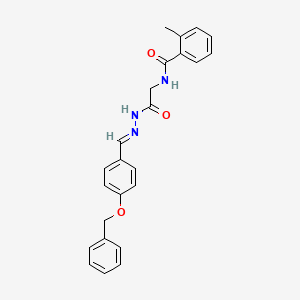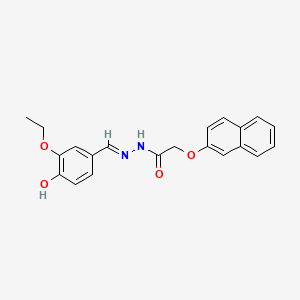
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 764656-94-2
Molecular Weight: 538.402 g/mol
This compound belongs to the class of benzoates and contains both bromine and carbohydrazide functional groups. It is synthesized through specific routes, and its applications span various scientific fields.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps:
Acylation: The reaction of with an (such as ) leads to the formation of the acylated intermediate.
Hydrazinolysis: The acylated intermediate reacts with to form the corresponding .
Bromination: The carbohydrazide is then brominated using or a brominating agent.
Coupling Reaction: Finally, the brominated carbohydrazide is coupled with to yield the desired product.
Industrial Production: Industrial-scale production methods for this compound are proprietary and may involve variations of the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., , , or ).
Reduction: Reduction of the carbonyl group may occur under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents include sodium hydroxide , hydrazine hydrate , and reducing agents .
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Materials Science: Its unique structure could contribute to novel materials.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, similar compounds include:
4-Methylbenzoate analog: 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate.
Iodinated analog: 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Chlorinated analog: 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Propriétés
Numéro CAS |
764656-94-2 |
|---|---|
Formule moléculaire |
C26H24BrN3O5 |
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-2-14-34-22-11-8-18(9-12-22)25(32)28-17-24(31)30-29-16-20-15-21(27)10-13-23(20)35-26(33)19-6-4-3-5-7-19/h3-13,15-16H,2,14,17H2,1H3,(H,28,32)(H,30,31)/b29-16+ |
Clé InChI |
OOOOOLAIVWTIHF-MUFRIFMGSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


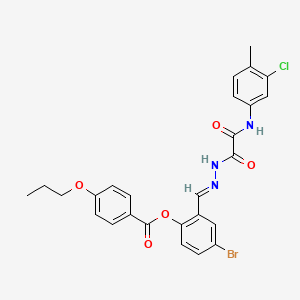
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12017467.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)
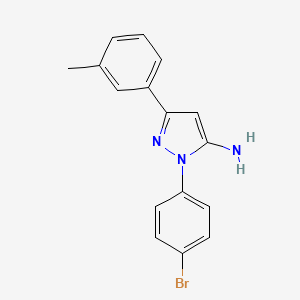

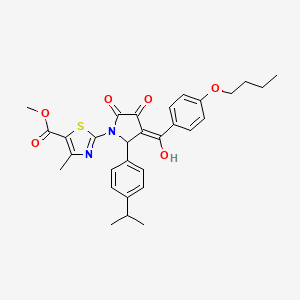
![(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12017500.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)
![4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12017504.png)
